REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5](Cl)[N:4]=1.[CH2:13]([OH:16])[CH2:14][CH3:15]>>[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([O:16][CH2:13][CH2:14][CH3:15])[N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate collected
|
Type
|
WASH
|
Details
|
eluted with CHCl3 /MeOH (9:1
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of appropriate fractions
|
Type
|
CUSTOM
|
Details
|
gave 0.89 g of slightly impure material
|
Type
|
WASH
|
Details
|
Adsorption of this material onto silica gel followed by elution with EtOAc/MeOH (10:1
|
Type
|
CUSTOM
|
Details
|
v/v) gave
|
Type
|
CUSTOM
|
Details
|
after evaporation of combined product fractions, 0.76 g, (3.9 mmol; 67%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |